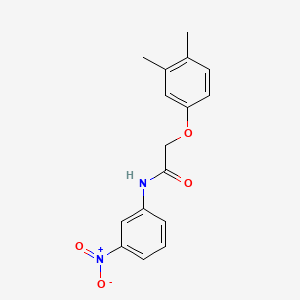![molecular formula C15H21NOS B5755544 N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPT belongs to the class of thioamides, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide exerts its pharmacological effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has also been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has been shown to exert its therapeutic effects by modulating various biochemical and physiological processes. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its high potency and specificity. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide exhibits a dose-dependent response and has been shown to be effective at low concentrations. However, one of the limitations of using N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide. One of the areas of interest is the development of novel derivatives of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, the elucidation of the exact mechanism of action of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide will provide insights into its therapeutic potential and aid in the development of more effective treatments.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide involves the reaction of 4-methylthiobenzyl chloride with cyclohexylamine followed by the addition of acetic anhydride. The resulting product is purified through recrystallization to obtain N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has also been shown to exhibit significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPIGUILXICGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-methylphenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

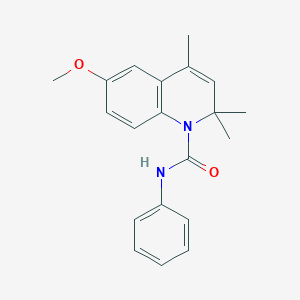
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
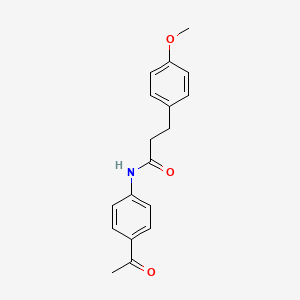
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
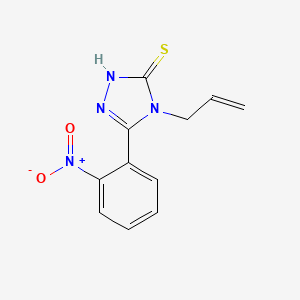

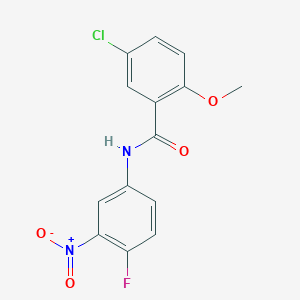
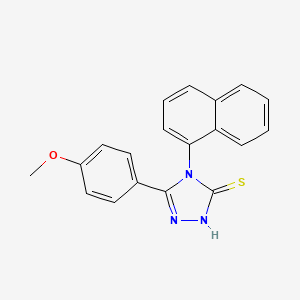

![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
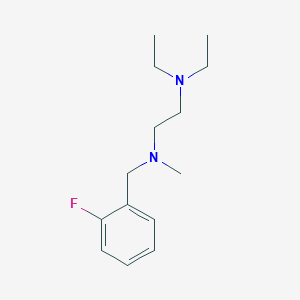
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

